molecular formula C14H17NO4 B13511536 (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13511536
M. Wt: 263.29 g/mol
InChI Key: PGHFTRWPBXZQGS-CMPLNLGQSA-N
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Description

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers. This is followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, making it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1

InChI Key

PGHFTRWPBXZQGS-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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